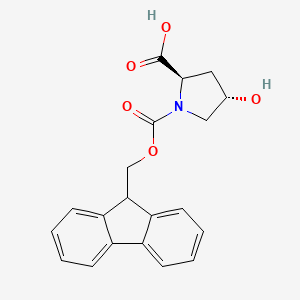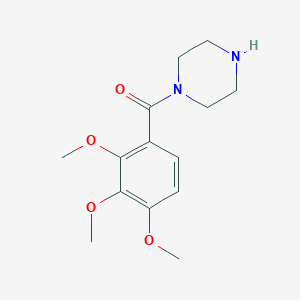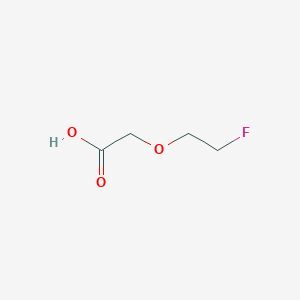![molecular formula C12H17N5O2S B2852166 2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide CAS No. 922006-35-7](/img/structure/B2852166.png)
2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide” is a complex organic molecule that contains a [1,2,4]triazolo[4,3-a]pyrimidine core . This core is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction mechanism involved may include nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes rearrangement to give the final product .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]pyrimidines, is characterized by the presence of a five-membered ring containing three nitrogen atoms . The structure can be further characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its unique structure. For instance, the presence of the [1,2,4]triazolo[4,3-a]pyrimidine core allows it to participate in various chemical reactions . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of the compound on the electrophilic cationic center with the formation of an intermediate product .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of compounds related to 2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide involves complex chemical reactions that yield products with potential applications in various fields, including medicinal chemistry and materials science. For instance, studies have detailed the synthesis of derivatives via reactions that offer insight into the chemical properties and reactivity of such compounds (Hassneen & Abdallah, 2003), (Werbel, Elslager, & Chu, 1973). These synthesis pathways are crucial for developing new drugs and materials with enhanced properties.
Antimicrobial and Antitumor Activities
Compounds within this chemical family have been evaluated for their antimicrobial and antitumor activities. For example, thiazolopyrimidines and their derivatives have been synthesized as potential antimicrobial and antitumor agents, showing promise in early-stage research (Said et al., 2004). Such studies are foundational for the development of new therapeutic agents against various diseases.
Cardiovascular Applications
Research has also explored the cardiovascular effects of related compounds, with some showing potent coronary vasodilating and antihypertensive activities (Sato et al., 1980). These findings suggest potential applications in treating cardiovascular diseases, highlighting the versatility of this compound class.
Antiasthma Agents
In the realm of respiratory diseases, certain triazolopyrimidines have been identified as effective mediator release inhibitors, potentially serving as antiasthma agents (Medwid et al., 1990). This research indicates the potential for developing new treatments for asthma and related conditions.
Mecanismo De Acción
While the specific mechanism of action of this compound is not provided in the search results, compounds with similar structures have been found to inhibit CDK2, a target for cancer treatment . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(5-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-12(2,3)7-5-8(18)14-10-15-16-11(17(7)10)20-6-9(19)13-4/h5H,6H2,1-4H3,(H,13,19)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVXVFGMJOZSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC2=NN=C(N12)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2852085.png)

![N-cyclohexyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2852088.png)

![4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2852091.png)
![N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2852092.png)


![3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2852096.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1,5-dimethyl-1H-pyrazole-3-carboxylate](/img/structure/B2852100.png)


![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2852104.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2852105.png)
